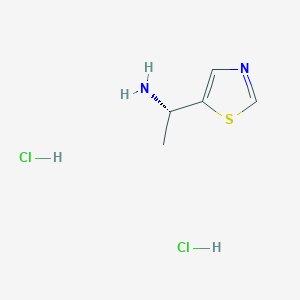

(1S)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(1S)-1-(1,3-thiazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.2ClH/c1-4(6)5-2-7-3-8-5;;/h2-4H,6H2,1H3;2*1H/t4-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBRARVJRDYNOI-FHNDMYTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CS1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN=CS1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the ethanamine group. One common method involves the condensation of a thioamide with an α-halo ketone under basic conditions to form the thiazole ring. The resulting thiazole intermediate is then reacted with an amine to introduce the ethanamine group. The final product is obtained as a dihydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride may involve large-scale batch or continuous processes. The key steps include the synthesis of the thiazole ring, purification of intermediates, and conversion to the dihydrochloride salt. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines.

Substitution: The amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the primary applications of (1S)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride is its potential as an antimicrobial agent. Research has shown that thiazole derivatives exhibit significant activity against a range of bacteria and fungi. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives possess potent antibacterial properties against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Thiazole compounds have also been investigated for their antitumor properties. The compound's structure allows it to interact with biological targets involved in cancer progression.

- Case Study : In vitro studies indicated that (1S)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride inhibited the growth of various cancer cell lines, including breast and lung cancer cells .

Pesticide Development

The unique properties of thiazole derivatives make them suitable candidates for developing new pesticides. Their ability to disrupt biological processes in pests can lead to effective pest control solutions.

- Research Findings : A research article highlighted the effectiveness of thiazole-based pesticides in controlling aphid populations on crops such as wheat and corn .

Polymer Chemistry

(1S)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride has applications in polymer chemistry due to its ability to act as a monomer or additive in synthesizing new materials.

- Application Example : The compound has been used to modify polymer surfaces to enhance their antimicrobial properties, making them suitable for medical devices and packaging materials .

Data Summary Table

Wirkmechanismus

The mechanism of action of (1S)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Thiazole-Based Analogs

a. 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine

- Molecular Formula : C₆H₁₀N₂S (free base).

- Key Differences : Lacks the dihydrochloride salt and introduces a methyl group at the thiazole's 4-position.

b. 1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethan-1-amine Dihydrochloride

Heterocycle-Substituted Analogs

a. 1-(1-Ethyl-1H-imidazol-5-yl)methanamine Dihydrochloride

- Molecular Formula : C₆H₁₃Cl₂N₃.

- Key Differences : Replaces thiazole with an imidazole ring (two nitrogen atoms) and includes an ethyl group.

b. (R)-(+)-1-(1-Naphthyl)ethylamine Hydrochloride

- Molecular Formula : C₁₂H₁₄ClN.

- Key Differences : Substitutes thiazole with a naphthyl group and retains a single hydrochloride salt.

Functional Group Variants

(1S)-1-(1,3-Thiazol-5-yl)ethan-1-ol Hydrochloride

- Molecular Formula: C₅H₈ClNOS.

- Key Differences : Replaces the amine group with a hydroxyl group.

- Implications : The hydroxyl group eliminates the amine's nucleophilicity, altering reactivity and hydrogen-bonding capacity, which may reduce interaction with biological targets requiring amine coordination .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Salt Form |

|---|---|---|---|---|

| (1S)-1-(1,3-Thiazol-5-yl)ethan-1-amine dihydrochloride | C₅H₁₀Cl₂N₂S | 217.12 (est.) | Thiazole, chiral center, dihydrochloride | Dihydrochloride |

| 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine | C₆H₁₀N₂S | 142.22 | 4-Methyl-thiazole, free amine | None |

| 1-[2-Chloro-4-(4-methyl-thiazol-5-yl)phenyl]ethan-1-amine dihydrochloride | C₁₃H₁₄Cl₃N₂S | 346.69 (est.) | Chlorophenyl, methyl-thiazole | Dihydrochloride |

| 1-(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride | C₆H₁₃Cl₂N₃ | 198.10 | Imidazole, ethyl group | Dihydrochloride |

| (R)-(+)-1-(1-Naphthyl)ethylamine hydrochloride | C₁₂H₁₄ClN | 207.70 | Naphthyl, chiral center | Hydrochloride |

Research Implications

- Solubility : The dihydrochloride form of the target compound likely offers superior aqueous solubility compared to free bases like 1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine .

- Bioactivity: Thiazole rings are known for antimicrobial and kinase-inhibitory properties, while imidazole derivatives often exhibit antifungal activity. Structural modifications (e.g., methyl or chloro groups) could fine-tune these activities .

- Stereochemistry: The (1S) configuration in the target compound may enhance enantioselective binding to chiral targets, a feature absent in non-chiral analogs like the naphthyl derivative .

Biologische Aktivität

(1S)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride is a synthetic compound characterized by its thiazole ring and amine functional group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C₅H₁₀Cl₂N₂S

- CAS Number : 7771-09-7

- Molecular Weight : 195.12 g/mol

The compound exists as a dihydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various pharmacological applications.

The biological activity of (1S)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride is primarily attributed to its interaction with specific molecular targets within the body. The thiazole moiety is known to participate in various biological processes, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and microbial resistance.

- Receptor Modulation : It may act on neurotransmitter receptors, contributing to its potential use in treating neurological disorders.

Antitumor Activity

Numerous studies have highlighted the antitumor properties of thiazole derivatives. For example, a series of 1,3-thiazole derivatives were synthesized and evaluated for their cytotoxic effects against several cancer cell lines. Notably, compounds with structural similarities to (1S)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride exhibited significant inhibitory activity against MCF-7 and HepG2 cell lines, with IC50 values ranging from 1.11 to 2.21 μg/mL .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| T1 | MCF-7 | 2.21 |

| T26 | BGC-823 | 1.67 |

| T38 | HepG2 | 1.11 |

These results suggest that the thiazole ring enhances cytotoxicity through specific interactions with cellular targets.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study on aminothiazoles indicated that derivatives showed activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 0.1 μM for some analogs . This suggests a promising role for (1S)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride in treating resistant bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the SAR of (1S)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride is crucial for optimizing its biological activity. Key findings include:

- Thiazole Ring : The presence of the thiazole moiety is essential for cytotoxic activity.

- Substituents : Modifications at specific positions on the thiazole ring can significantly alter potency and selectivity against various biological targets.

For instance, studies have shown that introducing electron-donating groups can enhance the compound's efficacy against cancer cell lines .

Case Study 1: Antitumor Efficacy

A recent investigation into novel thiazole derivatives demonstrated that certain modifications led to enhanced antitumor effects compared to standard chemotherapeutic agents like doxorubicin. The study identified compounds with IC50 values significantly lower than those of established drugs, indicating a potential for developing more effective anticancer therapies based on the thiazole scaffold .

Case Study 2: Antimicrobial Properties

Research focusing on aminothiazoles revealed that compounds similar to (1S)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride exhibited potent activity against M. tuberculosis, highlighting their potential in combating drug-resistant strains . The findings suggest that further exploration into this class of compounds could lead to new therapeutic options.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing (1S)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride?

Answer:

- Synthesis :

- Route Design : Start with a chiral precursor (e.g., (S)-1-aminoethanol) and functionalize the thiazole ring via nucleophilic substitution or coupling reactions. For example, describes alkylation of thiazole derivatives using ethyl esters under basic conditions .

- Salt Formation : React the free base with hydrochloric acid in anhydrous ethanol to form the dihydrochloride salt. Monitor pH to ensure stoichiometric equivalence (2:1 HCl:amine ratio).

- Characterization :

- NMR : Analyze / NMR for thiazole proton signals (e.g., δ 8.5–9.0 ppm for H-2 of 1,3-thiazole) and chiral center confirmation.

- X-ray Crystallography : For absolute stereochemistry, use single-crystal diffraction (as in for analogous pyrazole derivatives) .

- Elemental Analysis : Verify Cl⁻ content via ion chromatography or titration.

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Scenario : Discrepancies between predicted and observed NMR signals (e.g., unexpected splitting or shifts).

- Methodological Approach :

- Cross-Validation : Compare data with structurally similar compounds (e.g., ’s tetrazole-ethylamine hydrochloride for analogous amine-thiazole interactions) .

- Dynamic NMR : Use variable-temperature NMR to detect conformational equilibria or hindered rotation.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and match experimental data.

- Crystallographic Validation : Resolve ambiguities via X-ray diffraction (as in and for heterocyclic systems) .

- Case Study : If a chiral center’s configuration is disputed, use chiral HPLC with a cellulose-based column and polarimetric detection to confirm enantiomeric excess.

Basic: What safety protocols are critical when handling this compound?

Answer:

- Hazard Mitigation :

- Waste Disposal :

Advanced: How to design a pharmacokinetic study for this compound using in vitro models?

Answer:

- Experimental Design :

- Cell Models : Use Caco-2 cells for intestinal absorption studies or hepatocytes for metabolic stability (’s framework for environmental fate studies can be adapted) .

- Dosing : Prepare solutions in PBS (pH 7.4) at 10 µM–1 mM. Include controls with known P-gp inhibitors (e.g., verapamil) to assess transporter involvement.

- Analytical Methods :

- LC-MS/MS : Quantify compound levels with a triple quadrupole mass spectrometer (MRM mode). Calibrate using deuterated internal standards.

- Data Interpretation : Calculate apparent permeability () and half-life (). Use ANOVA for significance testing (as in ’s split-plot statistical design) .

Advanced: How to address batch-to-batch variability in synthesis yield?

Answer:

- Root Cause Analysis :

- Process Validation :

- Implement Design of Experiments (DoE) to test variables (e.g., equivalents of HCl, solvent volume). Use fractional factorial designs (as in ’s proximate analysis framework) .

- Scale-Up : Maintain stirring rate (>500 rpm) and controlled addition of HCl gas to avoid localized overheating.

Basic: What analytical techniques confirm the compound’s stability under storage conditions?

Answer:

-

Stability-Indicating Methods :

- Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 14 days. Monitor via HPLC for degradation products (e.g., free amine or oxidized thiazole).

- Kinetic Study : Use Arrhenius plots to predict shelf life ( ’s stability protocols for heterocyclic acids are adaptable) .

-

Data Table :

Condition Degradation (%) Major Impurity 25°C, dark <2% None 40°C/75% RH 12% Free amine UV light (ICH) 8% Thiazole oxide

Advanced: How to evaluate ecological risks of this compound in non-target organisms?

Answer:

- Tiered Assessment (per ’s INCHEMBIOL project framework) :

- Acute Toxicity : Perform Daphnia magna 48-hour immobilization tests (OECD 202).

- Bioaccumulation : Calculate log (octanol-water partition coefficient) via shake-flask method.

- Long-Term Effects : Use algal growth inhibition assays (OECD 201) to estimate NOEC (No Observed Effect Concentration).

- Statistical Reporting : Apply probit analysis for LC values and ANOVA for dose-response trends (’s inferential statistics guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.